7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione
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Overview
Description
7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered heterocycles containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione typically involves the cyclization of appropriate precursors. One common method includes the use of polyphosphoric acid as a catalyst to facilitate the cyclization of 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The reaction is carried out at elevated temperatures (around 60°C) for an extended period (approximately 20 hours). The reaction mixture is then hydrolyzed, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate automated purification processes to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted azepines.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Scientific Research Applications
7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cardiovascular diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is structurally similar but contains a carbonyl group instead of a thione group.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: Another related compound with a different substitution pattern and additional nitrogen atoms in the ring.
Uniqueness
7-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms .
Properties
Molecular Formula |
C10H10BrNS |
---|---|
Molecular Weight |
256.16 g/mol |
IUPAC Name |
7-bromo-1,3,4,5-tetrahydro-1-benzazepine-2-thione |
InChI |
InChI=1S/C10H10BrNS/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13) |
InChI Key |
IVSBYKKZSSCOES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=S)C1 |
Origin of Product |
United States |
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